molecular formula C11H10O3S2 B1525941 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid CAS No. 1247628-27-8

3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B1525941
M. Wt: 254.3 g/mol
InChI Key: ZVMLWGAAUPYKEN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves identifying the compound’s reactivity with other substances, its potential to act as a reactant in various chemical reactions, and the products it forms .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, oxidizing or reducing behavior, and types of reactions it commonly undergoes .

Scientific Research Applications

Catalysis and Synthesis

Methanesulfonic acid, a related compound to 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid, has been utilized in various synthetic applications, demonstrating the potential utility of sulfonic acid derivatives in organic synthesis. For example, methanesulfonic acid/SiO2 has been employed as an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering simplicity and easy handling of reaction conditions (Sharghi & Asemani, 2009). Additionally, manganese dioxide-methanesulfonic acid promoted direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom, highlighting its utility in oxidative C-H bond activation (Liu et al., 2013).

Material Science

In material science, methanesulfonic acid has contributed to advancements in porous materials and metal-organic frameworks (MOFs). For instance, a strategy involving the reticulation of metal ions and organic carboxylate links led to the design of porous structures with systematically varied pore size and functionality, such as MOF-5, demonstrating the role of sulfonic acid derivatives in the development of new materials (Eddaoudi et al., 2002). Moreover, thiophene-based MOFs constructed with thiophene-functionalized dicarboxylic acid showcased potential in luminescence sensing and pesticide removal, indicating the applicability of such compounds in environmental and analytical chemistry (Zhao et al., 2017).

Environmental Applications

Methanesulfonic acid has also been explored in environmental applications, such as in the biodegradation of dibenzothiophene, where its derivatives were identified as intermediates in the Kodama pathway, underscoring its relevance in understanding and enhancing bioremediation processes (Bressler & Fedorak, 2001).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It’s also important to note any safety precautions that should be taken when handling the compound .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound might be modified to enhance its properties .

properties

IUPAC Name

3-(methylsulfinylmethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S2/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLWGAAUPYKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=C(SC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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